molecular formula C7H13NO B1404069 1-Oxa-6-azaspiro[3.5]nonane CAS No. 204388-70-5

1-Oxa-6-azaspiro[3.5]nonane

Cat. No.: B1404069
CAS No.: 204388-70-5
M. Wt: 127.18 g/mol
InChI Key: ORIDQWJOJCVWHY-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[3.5]nonane (CAS: 204388-70-5) is a spirocyclic compound featuring a six-membered nitrogen-containing ring and a three-membered oxygen-containing ring fused at a single sp³-hybridized carbon atom. Its molecular formula is C₇H₁₃NO with a molecular weight of 127.18 g/mol . The compound is commonly utilized as a pharmaceutical intermediate, particularly in its oxalate salt form (CAS: 1523606-44-1, molecular formula: C₁₆H₂₈N₂O₆, molecular weight: 344.40 g/mol), which exhibits enhanced stability and solubility for medicinal applications . The rigid spirocyclic structure confers unique steric and electronic properties, making it valuable in drug discovery for modulating receptor binding and metabolic stability .

Properties

IUPAC Name

1-oxa-8-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(3-5-9-7)6-8-4-1/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIDQWJOJCVWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCO2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738272
Record name 1-Oxa-6-azaspiro[3.5]nonane
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URL https://comptox.epa.gov/dashboard/DTXSID20738272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204388-70-5
Record name 1-Oxa-6-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxa-6-azaspiro[3.5]nonane
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Chemical Reactions Analysis

1-Oxa-6-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common reagents used in these reactions include Oxone®, formic acid, and various radical initiators. Major products formed from these reactions include ring-fused benzimidazoles and other heterocyclic compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The spirocyclic scaffold of 1-Oxa-6-azaspiro[3.5]nonane is structurally analogous to several derivatives, which differ in heteroatom placement, ring sizes, or substituents. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Key Structural Differences Applications/Findings References
This compound 204388-70-5 C₇H₁₃NO Baseline structure: 6-aza + 3.5 spiro system Medical intermediate; precursor for sigma receptor ligands
5-Oxa-2-azaspiro[3.5]nonane oxalate 1427359-47-4 C₉H₁₅NO₅ Oxygen and nitrogen positions swapped Lower sigma receptor (S1R) affinity (Ki > 100 nM) compared to 2,7-diazaspiro derivatives
2,7-Diazaspiro[3.5]nonane N/A C₇H₁₂N₂ Dual nitrogen atoms in spiro system High S1R/S2R affinity (e.g., compound 4b: Ki S1R = 2.7 nM, Ki S2R = 27 nM)
Diazabicyclo[4.3.0]nonane N/A C₈H₁₄N₂ Bicyclic scaffold without oxygen Moderate S1R affinity (compound 8f: Ki S1R = 10 nM, Ki S2R = 165 nM)
2-Oxa-6-azaspiro[3.4]octane 220290-68-6 C₆H₁₁NO Smaller spiro system (3.4 vs. 3.5) Enhanced EGFR inhibition in lung cancer cell lines (HCC827, A549)

Key Data Table: Binding Affinities of Selected Analogues

Compound Scaffold Type Ki S1R (nM) Ki S2R (nM) Functional Profile
4b 2,7-Diazaspiro[3.5]nonane 2.7 27 S1R agonist
5b 2,7-Diazaspiro[3.5]nonane 13 102 S1R antagonist
8f Diazabicyclo[4.3.0]nonane 10 165 S1R antagonist
1-Oxa-6-azaspiro Oxa-azaspiro[3.5] >100 >500 Intermediate (no direct activity)

Biological Activity

1-Oxa-6-azaspiro[3.5]nonane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in drug development.

Chemical Structure

This compound features a spirocyclic framework characterized by the presence of both nitrogen and oxygen atoms within its structure. This unique arrangement allows for specific interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure facilitates binding to unique sites on proteins, potentially modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for various biological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antinociceptive Effects : Studies have shown that compounds with similar structures may possess pain-relieving properties, suggesting potential applications in pain management.
  • Anti-inflammatory Properties : Initial investigations indicate that this compound may reduce inflammation through modulation of inflammatory mediators.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens, highlighting their potential in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Pharmacological Assays : A study identified novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH), revealing that compounds related to this compound exhibited significant inhibitory activity against FAAH, a target implicated in pain regulation .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that this compound can effectively bind to specific enzyme active sites, providing insights into its potential as a lead compound for drug development .
  • In Vivo Studies : Animal models have been utilized to assess the antinociceptive effects of this compound, with results indicating a dose-dependent reduction in pain response, supporting its therapeutic potential .

Comparative Analysis

To better understand the significance of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeKey Activity
This compoundSpirocyclicFAAH inhibition
2-Oxa-6-azaspiro[3.4]octaneSpirocyclicEnzyme inhibition
1-Oxa-7-azaspiro[3.5]nonaneLarger spiro systemAntimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-6-azaspiro[3.5]nonane
Reactant of Route 2
1-Oxa-6-azaspiro[3.5]nonane

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